Lepzacitinib

Description

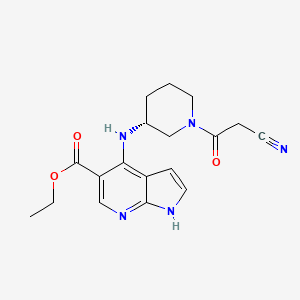

Structure

3D Structure

Properties

CAS No. |

2321488-47-3 |

|---|---|

Molecular Formula |

C18H21N5O3 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1 |

InChI Key |

QQOPOYMFJLUSBI-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2 |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Lepzacitinib (ATI-1777): A Technical Deep Dive into its Mechanism of Action in Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction. A key signaling cascade implicated in the pathogenesis of AD is the Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is the primary intracellular signaling route for numerous pro-inflammatory cytokines that drive the inflammation and pruritus associated with AD. Lepzacitinib (formerly ATI-1777) is an investigational topical "soft" Janus kinase (JAK) 1 and JAK3 inhibitor designed for localized therapeutic effects in the skin with minimal systemic exposure. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of atopic dermatitis, supported by preclinical and clinical data.

Core Mechanism of Action: Selective JAK1/3 Inhibition

This compound is a potent and selective inhibitor of JAK1 and JAK3. By targeting these specific Janus kinases, this compound effectively modulates the signaling of a range of cytokines crucial to the pathophysiology of atopic dermatitis. The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

In atopic dermatitis, Th2-associated cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), as well as other pro-inflammatory cytokines like IL-22, IL-31, and Interferon-gamma (IFN-γ), play a pivotal role. The signaling of these cytokines is heavily dependent on JAK1 and/or JAK3. By inhibiting JAK1 and JAK3, this compound disrupts these downstream signaling events, thereby reducing the inflammatory cascade and alleviating the clinical signs and symptoms of atopic dermatitis.[1]

A key feature of this compound is its "soft" drug design. It is an ethyl ester derivative engineered to be rapidly hydrolyzed to its less active carboxylic acid metabolite, CDD-1913, upon absorption into the systemic circulation. This rapid metabolic inactivation is intended to minimize the risk of systemic side effects commonly associated with oral JAK inhibitors.[1]

Quantitative Data: In Vitro Selectivity and Potency

The selectivity and potency of this compound against the four members of the JAK family have been characterized in both enzymatic and cell-based assays.

Table 1: this compound Inhibition of JAK Catalytic Domain Activity (Enzymatic Assay)

| Janus Kinase | IC50 (nM) |

| JAK1 | 1.5 |

| JAK2 | 7.1 |

| JAK3 | 3.6 |

| TYK2 | 19.0 |

| (Data sourced from in vitro assays using recombinant human JAK catalytic domains) |

Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine Stimulant | JAK Pathway | STAT Phosphorylation Target | IC50 (nM) | Fold Selectivity vs. JAK1/3 |

| IL-2 | JAK1/3 | STAT5 | 19 ± 6 | 1.0 |

| IFN-γ | JAK1/2 | STAT1 | 97 ± 34 | 5.1 |

| GM-CSF | JAK2/2 | STAT5 | 794 ± 121 | 41.8 |

| IL-12 | JAK2/TYK2 | STAT4 | 898 ± 178 | 47.3 |

| (Data represents the mean ± standard deviation from multiple experiments) |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against the catalytic domains of recombinant human JAK1, JAK2, JAK3, and TYK2 was determined using in vitro enzymatic assays. These assays typically involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in a reaction buffer.

-

Compound Incubation: A dilution series of this compound is pre-incubated with the JAK enzyme to allow for binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based STAT Phosphorylation Assay

To assess the functional activity of this compound in a more physiologically relevant context, its ability to inhibit cytokine-induced STAT phosphorylation was evaluated in human peripheral blood mononuclear cells (PBMCs). The general protocol is as follows:

-

Cell Isolation and Culture: PBMCs are isolated from healthy donor blood and cultured in appropriate media.

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IFN-γ, GM-CSF, IL-12) to activate the corresponding JAK-STAT pathway.

-

Cell Lysis and Protein Extraction: Following stimulation, the cells are lysed to release intracellular proteins.

-

Quantification of Phosphorylated STAT: The levels of phosphorylated STAT proteins (pSTAT) are measured using techniques such as immunoassays (e.g., ELISA) or flow cytometry with phospho-specific antibodies.

-

IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the cytokine-induced pSTAT signal.

Visualizations

Signaling Pathway of this compound in Atopic Dermatitis

Caption: this compound inhibits JAK1 and JAK3, blocking cytokine signaling.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining this compound's in vitro kinase inhibition.

Logical Relationship of this compound's "Soft" Drug Design

Caption: this compound's design for local action and minimal systemic effects.

Clinical Development in Atopic Dermatitis

This compound has been evaluated in Phase 2 clinical trials for the treatment of atopic dermatitis.

Phase 2a Study (NCT04598269)

This first-in-human, randomized, double-blind, vehicle-controlled study assessed the efficacy, safety, and pharmacokinetics of a 2.0% w/w topical solution of this compound in adult patients with moderate to severe atopic dermatitis.[1]

-

Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4.

-

Key Findings: Treatment with this compound resulted in a statistically significant reduction in the mEASI score compared to the vehicle. A preliminary analysis of pharmacokinetic samples showed that over 86% of plasma samples had concentrations below 1 ng/ml, and mean drug levels were not greater than 5% of the IC50 of this compound, supporting its "soft" drug profile.

Phase 2b Study (NCT05432596)

This multicenter, randomized, double-blind, vehicle-controlled trial evaluated the efficacy, safety, tolerability, and pharmacokinetics of multiple concentrations (0.5%, 1%, and 2%) of this compound administered twice daily, and a 2% concentration administered once daily, in patients aged 12 years and older with mild to severe atopic dermatitis.

-

Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.

-

Key Findings: The 2% twice-daily (BID) formulation of this compound met the primary endpoint, demonstrating a statistically significant improvement in EASI scores compared to the vehicle. The pharmacokinetic analysis confirmed minimal systemic exposure, with 97% of plasma samples from dosed patients having concentrations below one-tenth of the IC50 for JAK1/3 inhibition in whole blood.

Conclusion

This compound is a selective topical JAK1 and JAK3 inhibitor with a "soft" drug design that promotes localized efficacy in the skin while minimizing systemic exposure. Preclinical data have demonstrated its potent and selective inhibition of the JAK1 and JAK3 signaling pathways, which are critical for the action of key pro-inflammatory cytokines in atopic dermatitis. Phase 2 clinical trials have provided evidence of its clinical efficacy and a favorable safety profile in patients with atopic dermatitis. Further clinical development will continue to elucidate the therapeutic potential of this compound as a novel topical treatment for this chronic inflammatory skin disease.

References

ATI-1777: A Technical Overview of a "Soft" Topical JAK Inhibitor

Wayne, PA - ATI-1777 is a novel, investigational topical Janus kinase (JAK) 1/3 inhibitor developed by Aclaris Therapeutics for the potential treatment of inflammatory skin conditions, most notably atopic dermatitis. Engineered as a "soft" drug, ATI-1777 is designed for localized therapeutic action in the skin with rapid systemic metabolism to minimize potential side effects associated with systemic JAK inhibition. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ATI-1777, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

ATI-1777 was internally developed utilizing Aclaris Therapeutics' proprietary KINect® drug discovery platform. The rationale behind its development was to create a topical JAK inhibitor that could effectively manage the inflammation characteristic of diseases like atopic dermatitis while limiting systemic exposure. The "soft" drug approach involves designing a molecule that is active at the site of application but is quickly metabolized into a less active form upon entering systemic circulation. This design aims to provide a better safety profile compared to orally administered JAK inhibitors, which have been associated with systemic side effects.

ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3. These enzymes are key components of the JAK-STAT signaling pathway, which is crucial in the signaling of multiple cytokines that drive the inflammatory and pruritic (itch) components of atopic dermatitis. By inhibiting JAK1 and JAK3, ATI-1777 is intended to block the signaling of pro-inflammatory cytokines at the source of the inflammation in the skin.

Mechanism of Action

ATI-1777 is an ethyl ester derivative designed to potently inhibit JAK1 and JAK3 within the skin. Upon absorption into the systemic circulation, it is rapidly hydrolyzed to its carboxylic acid metabolite, which has reduced JAK activity. This rapid metabolic inactivation is a key feature of its "soft" drug design, intended to minimize systemic adverse events. Enzymatic assays have demonstrated that ATI-1777 inhibits JAK1 and JAK3 with low nanomolar potency, while its activity against JAK2 and TYK2 is lower.

Signaling Pathway

The JAK-STAT signaling pathway is a critical mediator of the immune response in atopic dermatitis. The binding of pro-inflammatory cytokines to their receptors on the surface of immune cells activates associated JAKs. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation and immune response. ATI-1777, by inhibiting JAK1 and JAK3, disrupts this cascade.

Preclinical Development

The preclinical development program for ATI-1777 included studies on dermal penetration, pharmacokinetics (PK), and toxicity following topical application.

In Vitro Metabolism

In vitro metabolism studies in liver microsomes and hepatocytes from various nonclinical species and humans showed that ATI-1777 was rapidly metabolized. The half-life for the loss of the parent compound was ≤30 minutes in liver microsomes and ranged from 13.5 to 54.6 minutes in hepatocytes.

Pharmacokinetics

Intravenous administration of ATI-1777 in preclinical models was characterized by a mono-exponential pattern of elimination with a mean elimination half-life of less than one hour. Oral bioavailability was low. Importantly, systemic exposure to ATI-1777 was negligible following topical application to the dermis of minipigs, suggesting that plasma levels in humans would likely be significantly lower than the concentration needed to inhibit JAK1/3 in human whole blood (approximately 45 ng/mL).

Clinical Development

ATI-1777 has undergone Phase 2a and Phase 2b clinical trials for the treatment of atopic dermatitis.

Phase 2a Clinical Trial (ATI-1777-AD-201; NCT04598269)

This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.

Experimental Protocol:

-

Study Design: Patients were randomized 1:1 to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution.

-

Treatment Regimen: The study medication was applied twice daily for 4 weeks to all areas with atopic dermatitis, with weekly study visits.

-

Follow-up: A post-treatment follow-up visit occurred 2 weeks after the last dose.

-

Primary Endpoint: The primary efficacy endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.

-

Pharmacokinetic Sampling: A sparse sampling approach was used, with a total of 8 PK samples collected from each patient at various time points.

Results:

The trial achieved its primary endpoint, with the ATI-1777 treated group showing a statistically significant greater reduction in EASI score from baseline at week 4 compared to the vehicle-treated group. A preliminary analysis of pharmacokinetic data showed that over 86% of plasma samples in the ATI-1777 arm had concentrations below 1 ng/ml, and mean drug levels were not greater than 5% of the IC50 of ATI-1777.

| Efficacy Endpoint | ATI-1777 (2.0% w/w) | Vehicle | p-value |

| Mean % Reduction in EASI Score at Week 4 | 74.4% | 41.4% | <0.001 |

Table 1: Primary Efficacy Outcome of the Phase 2a Clinical Trial.

Phase 2b Clinical Trial (ATI-1777-AD-202; NCT05432596)

This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study further evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in patients aged 12 years and older with mild to severe atopic dermatitis.

Experimental Protocol:

-

Study Design: The trial was designed to explore a range of concentrations and a once-daily regimen. Patients were randomized to receive ATI-1777 at concentrations of 0.5%, 1%, or 2% applied twice daily, or 2% applied once daily, or a vehicle.

-

Formulation: ATI-1777 was developed as an emollient-containing spray formulation for this trial.

-

Treatment Duration: 4 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the EASI score at week 4.

Results:

The trial met its primary efficacy endpoint, with the ATI-1777 2% twice-daily (BID) group showing a statistically significant improvement in EASI score at week 4 compared to the vehicle group. The once-daily (QD) 2% formulation also showed a trend towards significance. Pharmacokinetic analysis confirmed minimal systemic exposure, with mean steady-state trough drug levels at week 4 being 0.319 ng/mL, representing 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.

| Treatment Group | Mean % Reduction in EASI Score at Week 4 | p-value (vs. Vehicle) |

| ATI-1777 2% BID | 69.7% | 0.035 |

| ATI-1777 2% QD | 68.3% | 0.086 |

| Pooled Vehicle | 58.7% | - |

Table 2: Primary Efficacy Outcomes of the Phase 2b Clinical Trial.

Safety and Tolerability

Across both Phase 2 trials, ATI-1777 was generally well-tolerated. No serious adverse events commonly associated with systemic JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events (MACE), or thromboses, were reported in patients treated with ATI-1777. The most common adverse events were nasopharyngitis and application site pruritus.

Experimental Workflows

The clinical development of ATI-1777 followed a standard workflow for a topical dermatological drug candidate.

Conclusion

ATI-1777 represents a promising "soft" topical JAK 1/3 inhibitor for the treatment of atopic dermatitis. Its design for localized efficacy and rapid systemic metabolism has been supported by preclinical and clinical data demonstrating minimal systemic exposure and a favorable safety profile. The Phase 2 clinical program has shown statistically significant improvements in the signs and symptoms of atopic dermatitis. Further development and potential commercialization partnerships will be crucial in determining the future role of ATI-1777 in the management of inflammatory skin diseases.

Preclinical Pharmacology of Lepzacitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepzacitinib, also known as ATI-1777, is a novel, topically administered, selective Janus kinase (JAK) 1 and JAK3 inhibitor.[1] Developed as a "soft" drug, it is designed for localized therapeutic action in the skin with minimal systemic exposure. This design aims to mitigate the risks associated with systemic JAK inhibition while treating inflammatory skin conditions such as atopic dermatitis.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, selectivity, potency, and efficacy in preclinical models.

Mechanism of Action

This compound is an ethyl ester prodrug engineered to exert its therapeutic effects through the potent and selective inhibition of JAK1 and JAK3.[2] The JAK-STAT signaling pathway is a critical component in the pathogenesis of atopic dermatitis, mediating the effects of multiple pro-inflammatory cytokines. By inhibiting JAK1 and JAK3, this compound effectively blocks the signaling of key cytokines involved in the inflammatory cascade and pruritus associated with this condition.

A key feature of this compound's design is its "soft" drug nature. Upon absorption into the systemic circulation, it is rapidly hydrolyzed by esterases to its primary metabolite, CDD-1913, which is a significantly less active carboxylic acid form. This rapid metabolic inactivation is intended to minimize systemic side effects.[2]

Data Presentation

Kinase Selectivity and Potency

The inhibitory activity of this compound against the four members of the JAK family was assessed in enzymatic assays. The results demonstrate a clear selectivity for JAK1 and JAK3 over JAK2 and TYK2.

| Target | IC50 (nM) |

| JAK1 | Low Nanomolar |

| JAK2 | >100-fold vs JAK1 |

| JAK3 | Low Nanomolar |

| TYK2 | >100-fold vs JAK1 |

Data derived from preclinical enzymatic assays mentioned in scientific literature.[2]

Cellular Potency

The functional consequence of JAK inhibition was evaluated in cellular assays measuring the inhibition of cytokine-induced STAT phosphorylation.

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |

| pSTAT1 Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | Phospho-STAT1 levels | Data not publicly available |

| pSTAT3 Inhibition | Human PBMCs | IL-2 | Phospho-STAT3 levels | Data not publicly available |

| pSTAT5 Inhibition | Human PBMCs | IL-2 | Phospho-STAT5 levels | Data not publicly available |

Specific quantitative data from cellular potency assays are not yet publicly available.

In Vivo Efficacy

The therapeutic potential of topical this compound was evaluated in a preclinical model of atopic dermatitis.

| Animal Model | Key Parameters | Results |

| Oxazolone-induced Atopic Dermatitis (Mouse Model) | Ear swelling, inflammatory cell infiltration, cytokine expression | Significant reduction in ear swelling and inflammation compared to vehicle. |

Specific quantitative data from in vivo efficacy studies are not yet publicly available.

Experimental Protocols

Enzymatic Kinase Assays

The inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was determined using in vitro enzymatic assays. Recombinant human JAK enzymes were incubated with a specific substrate and ATP. The reaction was initiated by the addition of the enzyme, and the phosphorylation of the substrate was measured. This compound was added at various concentrations to determine the half-maximal inhibitory concentration (IC50).

Cellular Assays (General Protocol)

Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. The cells were pre-incubated with varying concentrations of this compound before being stimulated with a specific cytokine (e.g., IL-2, IL-6) to induce STAT phosphorylation. After stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins. The levels of pSTAT were then quantified using flow cytometry to determine the IC50 of this compound.

In Vivo Atopic Dermatitis Model (General Protocol)

An atopic dermatitis-like phenotype was induced in mice by repeated topical application of an irritant, such as oxazolone, to the ear skin. This leads to characteristic features of the disease, including erythema, edema, and inflammatory cell infiltration. This compound, formulated in a suitable vehicle, was applied topically to the inflamed ear. A vehicle control group was also included. The efficacy of the treatment was assessed by measuring the reduction in ear swelling and by histological analysis of skin biopsies to evaluate the reduction in inflammatory infiltrates.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: Preclinical Experimental Workflow for this compound.

References

Lepzacitinib: A Technical Deep-Dive into JAK1/JAK3 Selectivity and Potency

For Immediate Release

This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor Lepzacitinib (formerly ATI-1777), focusing on its selectivity and potency for JAK1 and JAK3. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways.

This compound is a topical JAK inhibitor engineered for potent and selective inhibition of JAK1 and JAK3. Its design as a "soft" drug allows for localized therapeutic action in the skin with minimal systemic exposure, as it is rapidly metabolized to a less active form upon entering circulation.[1] This targeted approach aims to mitigate the risks associated with systemic JAK inhibition while treating inflammatory conditions.

Quantitative Analysis of Potency and Selectivity

The inhibitory activity of this compound against the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) from enzymatic and cellular assays are summarized below, demonstrating this compound's pronounced selectivity for JAK1 and JAK3.

Enzymatic Inhibition of JAK Family Kinases

Biochemical assays utilizing the catalytic domains of each JAK family member provide a direct measure of this compound's inhibitory potential.

| Target Enzyme | This compound IC50 (nM) |

| JAK1 | 1.5 |

| JAK2 | 898 ± 178 |

| JAK3 | 3.6 ± 0.9 |

| JAK2/TYK2 | 898 ± 178 |

| Data from in vitro enzymatic assays.[2] |

Cellular Inhibition of JAK-STAT Signaling

To assess the activity of this compound in a more physiologically relevant context, its ability to inhibit cytokine-induced STAT phosphorylation was measured in primary peripheral blood mononuclear cells (PBMCs). This cellular assay reflects the compound's capacity to interfere with the JAK-STAT signaling cascade.

| Signaling Pathway | Cytokine Stimulant | STAT Protein | This compound IC50 (nM) |

| JAK1/JAK3 | IL-2 | STAT5 | 45 |

| JAK1/JAK2 | IL-6 | STAT3 | 225 |

| JAK2 | GM-CSF | STAT5 | >20,000 |

| JAK2/TYK2 | IFN-α | STAT1 | >20,000 |

| Data from cellular assays measuring STAT phosphorylation in human PBMCs.[2] |

Core Signaling Pathway: The JAK/STAT Cascade

This compound exerts its therapeutic effect by modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This cascade is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and immune responses. The diagram below illustrates the canonical JAK/STAT pathway.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The following sections detail the protocols for the key experiments used to determine the potency and selectivity of this compound.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

Caption: Workflow for a typical in vitro biochemical JAK inhibition assay.

Protocol:

-

Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A specific peptide substrate for each enzyme and adenosine triphosphate (ATP) are prepared in a suitable kinase buffer. This compound is serially diluted to create a range of concentrations.

-

Enzyme-Inhibitor Pre-incubation: this compound dilutions are pre-incubated with the respective JAK enzyme to allow for binding.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding the peptide substrate and ATP to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This is often done using methods that detect ADP production, such as the Transcreener® ADP² Assay, which provides a fluorescent readout.[3]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the inhibitory effect of this compound on the JAK-STAT signaling pathway within a cellular environment.

Caption: Workflow for a cellular STAT phosphorylation assay.

Protocol:

-

Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Inhibitor Pre-incubation: The PBMCs are pre-incubated with various concentrations of this compound for a specified time at 37°C.[2]

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2, and IFN-α for JAK2/TYK2).[2]

-

Cell Lysis: Following a short incubation with the cytokine, the cells are lysed to release the intracellular contents.[2]

-

Detection of Phosphorylated STAT: The level of phosphorylation of the relevant STAT protein is determined using a quantitative immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or by flow cytometry.[2][4][5][6]

-

Data Analysis: The inhibition of STAT phosphorylation at each this compound concentration is calculated, and the IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound demonstrates potent and selective inhibition of JAK1 and JAK3 in both biochemical and cellular assays. Its design as a topical "soft" drug, coupled with its high selectivity, presents a promising therapeutic profile for the treatment of inflammatory skin conditions by providing localized efficacy while minimizing systemic side effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of JAK inhibition.

References

- 1. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Lepzacitinib's Engagement with JAK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepzacitinib (also known as ATI-1777) is a novel, topically administered "soft" Janus kinase (JAK) inhibitor, demonstrating selectivity for JAK1 and JAK3.[1] Its design paradigm aims to maximize local therapeutic action while minimizing systemic exposure through rapid metabolic inactivation.[2][3] This technical guide provides an in-depth analysis of the structural biology underpinning the interaction between this compound and its primary target, JAK1. In the absence of a publicly available co-crystal structure, this paper will infer the binding mode of this compound by drawing parallels with structurally homologous JAK1 inhibitors. Furthermore, it presents a comprehensive overview of the JAK-STAT signaling pathway, detailed experimental protocols for the structural elucidation of kinase-inhibitor complexes, and a comparative analysis of the inhibitory profiles of this compound and other notable JAK inhibitors.

Introduction: this compound and the JAK1 Kinase

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) integral to cytokine signaling.[4] These kinases associate with the intracellular domains of type I and type II cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[4] Activated JAKs then phosphorylate the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to modulate the transcription of a wide array of genes involved in immunity, inflammation, and hematopoiesis.

Given its central role in mediating the signaling of numerous pro-inflammatory cytokines, JAK1 has emerged as a key therapeutic target for a range of autoimmune and inflammatory disorders. This compound is a potent inhibitor of JAK1 and JAK3 and is under development for the treatment of atopic dermatitis.[5] Its "soft" drug characteristic, owing to its rapid hydrolysis to the less active carboxylic acid metabolite, CDD-1913, is designed to limit systemic side effects.[2]

The JAK-STAT Signaling Pathway and this compound's Point of Intervention

The canonical JAK-STAT signaling cascade is a critical communication route for numerous cytokines and growth factors. This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of downstream signaling mitigates the inflammatory response.

Inferred Structural Biology of this compound Binding to JAK1

While a co-crystal structure of this compound with JAK1 is not publicly available, its binding mode can be inferred from its chemical structure and data from homologous JAK1-inhibitor complexes. This compound possesses a pyrrolo[2,3-b]pyridine core, a common scaffold in many ATP-competitive JAK inhibitors.[2] This class of inhibitors, known as type I inhibitors, binds to the active, "DFG-in" conformation of the kinase.

The binding is anticipated to be anchored by hydrogen bonds between the pyrrolopyrimidine scaffold of this compound and the hinge region of the JAK1 ATP-binding pocket. Key residues in the hinge region, such as Glu957 and Leu959, are critical for the binding of other inhibitors with similar scaffolds and are expected to play a similar role in stabilizing the this compound-JAK1 complex. The remainder of the this compound molecule is expected to form van der Waals interactions within the hydrophobic regions of the ATP-binding cleft, contributing to its potency and selectivity. The cyanoacetyl piperidine moiety likely extends into the solvent-exposed region of the active site, and modifications in this region are often used to fine-tune selectivity and pharmacokinetic properties.

Quantitative Analysis of JAK Inhibitor Selectivity

The therapeutic efficacy and safety profile of a JAK inhibitor are largely dictated by its selectivity across the four JAK isoforms. The table below summarizes the inhibitory activity of this compound alongside other prominent JAK inhibitors.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |

| This compound (ATI-1777) | 45 ng/mL (~126.6 nM)1 | > JAK1/3 | 45 ng/mL (~126.6 nM)1 | > JAK1/3 | JAK1 / JAK3 |

| Abrocitinib | 29 | 803 | >10,000 | 1250 | JAK1 |

| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1 / JAK2 |

| Ruxolitinib | ~3 | ~3 | ~430 | - | JAK1 / JAK2 |

| Delgocitinib | 2.8 | 2.6 | 12.5 | 57.8 | Pan-JAK |

| Ivarmacitinib | 0.1 | 0.9 | 7.7 | 42 | JAK1 |

Data compiled from various sources.[2][6] Note: IC50 values can vary depending on the assay conditions. 1The reported IC50 for this compound is a combined value for JAK1/3 inhibition in a whole blood assay, and the conversion to nM is based on its molecular weight of 355.40 g/mol . Individual IC50 values for each JAK isoform are not publicly available.[7][8]

Experimental Protocols for Structural Determination

The elucidation of the three-dimensional structure of a kinase-inhibitor complex is a multi-step process. Below is a representative workflow for determining the co-crystal structure of a small molecule inhibitor, such as this compound, with the JAK1 kinase domain.

Expression and Purification of the JAK1 Kinase Domain

A detailed protocol for obtaining high-purity JAK1 kinase domain suitable for structural studies is outlined below.[1][5][9]

-

Gene Construct and Cloning: The human JAK1 kinase domain (approximately residues 866-1154) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His-tag for purification.

-

Recombinant Baculovirus Production: The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.

-

Protein Expression: Suspension cultures of insect cells (e.g., High Five™) are infected with the recombinant baculovirus. The culture is incubated at 27°C for 48-72 hours to allow for protein expression.

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 0.5 mM TCEP, and protease inhibitors). The cells are lysed by sonication or microfluidization, and the lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins. The His-tagged JAK1 is eluted with a high concentration of imidazole (e.g., 300 mM).

-

His-Tag Cleavage (Optional): If a cleavage site (e.g., TEV protease) is included in the construct, the eluate is dialyzed against a low-salt buffer and incubated with the appropriate protease to remove the His-tag. A second Ni-NTA step is performed to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This step removes aggregates and ensures the protein is monodisperse. Protein purity is assessed by SDS-PAGE.

Crystallization of the this compound-JAK1 Complex

-

Complex Formation: Purified JAK1 kinase domain is concentrated to approximately 5-10 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess. The mixture is incubated on ice for at least one hour to ensure complex formation.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen). The sitting-drop or hanging-drop vapor diffusion method is typically employed, where a small volume of the complex is mixed with an equal volume of the reservoir solution.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

-

Soaking (Alternative Method): If co-crystallization is unsuccessful, apo-JAK1 crystals (often grown in the presence of a stabilizing ligand like ADP) can be soaked in a solution containing this compound.[9] A chelating agent like EDTA may be required to dislodge the pre-bound ligand.[9]

X-ray Diffraction and Structure Determination

-

Crystal Harvesting and Cryo-protection: Single, well-formed crystals are harvested and briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of a homologous kinase as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. Iterative cycles of refinement and manual model building are performed until the model converges with good statistics (R-work and R-free).

Conclusion

This compound represents a promising therapeutic agent for atopic dermatitis, leveraging a "soft" drug approach to deliver potent and selective JAK1/3 inhibition with minimized systemic effects. While a definitive co-crystal structure with JAK1 is not yet in the public domain, a comprehensive understanding of its binding can be inferred from its chemical structure and the wealth of structural data available for other JAK1 inhibitors. It is anticipated that this compound binds as a type I inhibitor to the ATP-binding site of JAK1, engaging in key hydrogen bonding and hydrophobic interactions that are characteristic of this class of compounds. The detailed experimental protocols provided herein offer a robust framework for the future structural elucidation of this compound and other novel kinase inhibitors, which will be invaluable for the continued development of targeted therapies in immunology and beyond.

References

- 1. Expression and Purification of JAK1 and SOCS1 for Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aclaris Therapeutics Announces Positive Preliminary Topline Data from Phase 2a Trial of ATI-1777 for Moderate to Severe Atopic Dermatitis | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 4. mdpi.com [mdpi.com]

- 5. Production and Crystallization of Recombinant JAK Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a high-throughput crystal structure-determination platform for JAK1 using a novel metal-chelator soaking system - PMC [pmc.ncbi.nlm.nih.gov]

Lepzacitinib's Role in Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Lepzacitinib (formerly ATI-1777), a topical Janus kinase (JAK) inhibitor, with a focus on its role in modulating cytokine signaling pathways. This document provides a comprehensive overview of its biochemical activity, the experimental protocols used for its characterization, and its targeted impact on inflammatory cascades relevant to dermatological conditions such as atopic dermatitis.

Introduction: The JAK-STAT Pathway in Immune-Mediated Diseases

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors. This pathway plays a pivotal role in regulating immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune cell function.

This compound: A Topical JAK1/JAK3 Inhibitor

This compound is a "soft" JAK inhibitor, designed for topical administration to deliver potent inhibition of JAK1 and JAK3 locally within the skin while minimizing systemic exposure.[1] This targeted approach aims to reduce the inflammation and pruritus associated with skin conditions like atopic dermatitis by interfering with the signaling of key pro-inflammatory cytokines.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK1 and JAK3. By binding to the ATP-binding site of these kinases, it blocks their phosphorylation activity, thereby preventing the downstream phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT signaling cascade effectively attenuates the cellular responses to pro-inflammatory cytokines that are dependent on JAK1 and/or JAK3. In preclinical studies, ATI-1777 has been shown to selectively inhibit JAK1/3.[1]

The signaling pathways of several key cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ), are dependent on JAK1 and/or JAK3. By inhibiting these kinases, this compound effectively dampens the inflammatory signaling mediated by these cytokines.

Quantitative Inhibitory Activity

Enzymatic assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic domains of the four JAK family members. These in vitro studies demonstrate that this compound is a potent inhibitor of JAK1 and JAK3, with significantly less activity against JAK2 and TYK2.[2]

| Kinase | IC50 (nM)[2] |

| JAK1 | 3.4 |

| JAK2 | 68 |

| JAK3 | 1.9 |

| TYK2 | 40 |

Table 1: In vitro inhibitory activity of this compound against JAK family kinases.

Signaling Pathway Visualization

The following diagrams illustrate the canonical JAK-STAT signaling pathway and the mechanism of inhibition by this compound.

References

- 1. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Lepzacitinib on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative data from initial in vitro studies of Lepzacitinib (ATI-1777) on keratinocytes are not extensively available in the public domain. This technical guide has been compiled based on the known mechanism of action of this compound as a Janus kinase (JAK) 1 and JAK3 inhibitor, preclinical data, and established methodologies for evaluating similar compounds in keratinocyte biology. The experimental protocols and representative data are based on studies of other JAK inhibitors and are intended to provide a framework for research.

Introduction

This compound (formerly ATI-1777) is a novel, topically administered small molecule engineered as a "soft" selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3).[1] Developed by Aclaris Therapeutics, it is designed for the treatment of inflammatory skin conditions, most notably atopic dermatitis (AD).[1][2] The rationale for its development lies in the critical role of the JAK-STAT signaling pathway in mediating the effects of pro-inflammatory cytokines that drive the pathophysiology of AD. Keratinocytes, the primary cell type of the epidermis, are not merely passive structural cells but are active participants in the inflammatory process, responding to and producing a variety of cytokines. Therefore, understanding the direct effects of this compound on keratinocytes is crucial for elucidating its therapeutic mechanism.

This guide provides an in-depth overview of the core concepts and methodologies for the initial in vitro evaluation of this compound's effects on keratinocytes. It covers the underlying signaling pathways, representative quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Mechanism of Action in Keratinocytes

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors implicated in immunity and inflammation.[3] In atopic dermatitis, cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ) are key drivers of the disease pathology. These cytokines bind to their respective receptors on keratinocytes, leading to the activation of specific JAKs.[4][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] This can lead to impaired keratinocyte differentiation, reduced skin barrier function, and a pro-inflammatory state.[6]

This compound, by inhibiting JAK1 and JAK3, is expected to block the signaling of cytokines that utilize these kinases.[7] For instance, the IL-4 and IL-13 signaling, which is central to the Th2 inflammatory axis in atopic dermatitis, relies on JAK1.[5][8] By inhibiting JAK1, this compound can potentially mitigate the downstream effects of these cytokines on keratinocytes, such as the downregulation of skin barrier proteins like filaggrin and loricrin.[6]

Data Presentation

While specific in vitro data for this compound on keratinocytes is limited, the following tables summarize its known enzymatic potency and provide a comparative context with other relevant JAK inhibitors.

Table 1: Enzymatic Inhibition Profile of this compound and its Metabolite

| Compound | Target | Potency | Source |

| This compound (ATI-1777) | JAK1 | Low Nanomolar | [7] |

| JAK3 | Low Nanomolar | [7] | |

| JAK2 | Lower Activity | [7] | |

| TYK2 | Lower Activity | [7] | |

| CDD-1913 (Metabolite) | JAK3 | 239 nM (IC50) | [9] |

| Data derived from enzymatic assays. |

Table 2: Comparative IC50 Values of Selected Oral JAK Inhibitors

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

| Abrocitinib | 29 | 803 | >10,000 | 1250 |

| Upadacitinib | 45 | 109 | 2100 | 4700 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| This table provides context on the selectivity profiles of other JAK inhibitors in clinical use.[10][11] |

Table 3: Representative In Vitro Effects of a JAK1/3 Inhibitor on Human Keratinocytes (Hypothetical Data)

| Assay | Cytokine Stimulus | Endpoint | Representative IC50 |

| STAT6 Phosphorylation | IL-4 (10 ng/mL) | p-STAT6 Levels | 50 - 150 nM |

| STAT1 Phosphorylation | IFN-γ (10 ng/mL) | p-STAT1 Levels | 75 - 200 nM |

| Chemokine Expression | IL-4/IL-13 | TARC/CCL17 mRNA | 100 - 300 nM |

| Proliferation Assay | IL-22 (20 ng/mL) | Ki67 Expression | 200 - 500 nM |

| Barrier Protein Expression | IL-4/IL-13 | Filaggrin mRNA | Dose-dependent rescue |

| This data is hypothetical and intended to be representative of the expected effects of a potent JAK1/3 inhibitor on keratinocytes based on published literature for similar molecules. |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro effects of this compound on keratinocytes.

Primary Human Epidermal Keratinocyte (NHEK) Culture

-

Source: Neonatal foreskin or adult skin biopsies.

-

Isolation: Tissues are washed in Phosphate Buffered Saline (PBS) with antibiotics. The epidermis is separated from the dermis by overnight incubation in dispase. The epidermis is then incubated in trypsin to release keratinocytes.

-

Culture Medium: Keratinocyte Growth Medium (KGM), supplemented with bovine pituitary extract, epidermal growth factor, insulin, hydrocortisone, and gentamicin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Media is changed every 2-3 days. Experiments are typically conducted with cells at passage 2 or 3.

Cytokine-Induced STAT Phosphorylation Assay

-

Cell Plating: Seed NHEKs in 6-well plates and grow to 70-80% confluency.

-

Starvation: To reduce basal signaling, starve cells in basal medium (without growth factors) for 4-6 hours prior to stimulation.

-

Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1 hour.

-

Cytokine Stimulation: Add the relevant cytokine (e.g., 10 ng/mL of IL-4 or 20 ng/mL of IFN-γ) for a short duration (e.g., 15-30 minutes).

-

Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STATs (e.g., p-STAT6, p-STAT1) and total STATs. Use an appropriate secondary antibody and visualize using chemiluminescence.

Keratinocyte Proliferation Assay

-

Cell Plating: Seed NHEKs in a 96-well plate.

-

Treatment: Treat cells with a pro-proliferative cytokine (e.g., IL-22) in the presence or absence of different concentrations of this compound for 48-72 hours.

-

BrdU Incorporation: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of incubation.

-

Detection: Fix the cells, denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase). Measure the colorimetric or fluorescent output. Alternatively, proliferation can be assessed by Ki67 staining via immunofluorescence.

Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

-

Cell Treatment: Seed NHEKs in 12-well plates. Treat with cytokines (e.g., IL-4/IL-13) with or without this compound for 6-24 hours.

-

RNA Isolation: Lyse cells and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., CCL17/TARC, FLG, LOR) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

Caption: JAK/STAT signaling in keratinocytes and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for evaluating this compound's effects on keratinocytes.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keratinocytes activated by IL-4/IL-13 express IL-2Rγ with consequences on epidermal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. globalrph.com [globalrph.com]

- 9. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results for ATI-1777: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for ATI-1777, a topical Janus kinase (JAK) 1/3 inhibitor in development for the treatment of atopic dermatitis (AD). The information is compiled from publicly available clinical trial data, press releases, and scientific publications.

Introduction

ATI-1777 is a novel, topical "soft" JAK 1/3 inhibitor designed to deliver localized therapeutic effects in the skin while minimizing systemic exposure.[1] This approach aims to reduce the risk of systemic side effects associated with oral JAK inhibitors. ATI-1777 is being developed by Aclaris Therapeutics and was generated from their proprietary KINect® drug discovery platform.[2]

Mechanism of Action: JAK/STAT Signaling Pathway

Atopic dermatitis is a chronic inflammatory skin disease characterized by the overactivation of cytokine signaling pathways. The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade downstream of many cytokine receptors implicated in the pathophysiology of AD.

ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3.[1] By inhibiting these kinases, ATI-1777 blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Clinical Development Program

ATI-1777 has undergone two key early-phase clinical trials in patients with atopic dermatitis: a Phase 2a study (ATI-1777-AD-201) and a Phase 2b study (ATI-1777-AD-202).

Phase 2a Clinical Trial (ATI-1777-AD-201)

This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.

A total of 50 subjects were randomized in a 1:1 ratio to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution, applied twice daily for 4 weeks, followed by a 2-week follow-up period without treatment. The primary efficacy endpoint was the percent change from baseline in the modified Eczema Area and Severity Index (mEASI) score at week 4. The mEASI score excluded the evaluation of body areas that were not treated in the trial.

Efficacy: The trial met its primary endpoint, demonstrating a statistically significant reduction in the mEASI score from baseline at week 4 in the ATI-1777 group compared to the vehicle group.

| Efficacy Endpoint | ATI-1777 (2.0% w/w) (n=23) | Vehicle (n=25) | p-value |

| Mean % Reduction in mEASI at Week 4 | 74.4% | 41.4% | <0.001 |

| Table 1: Primary Efficacy Results of the Phase 2a Clinical Trial. |

Positive trends were also observed in key secondary endpoints, including improvements in itch, the proportion of patients achieving at least a 50% reduction in mEASI (mEASI-50), and Investigator's Global Assessment (IGA) responder analysis.

Pharmacokinetics: A preliminary analysis of plasma samples from the ATI-1777 arm showed minimal systemic exposure. Over 86% of the plasma samples had concentrations below 1 ng/mL, and the mean drug levels were not greater than 5% of the half-maximal inhibitory concentration (IC50) of ATI-1777.

Safety: ATI-1777 was generally well-tolerated. Nine subjects in each arm reported treatment-emergent adverse events. No serious adverse events were reported. One subject in the ATI-1777 arm reported a treatment-related adverse event of application site pruritus.

Phase 2b Clinical Trial (ATI-1777-AD-202)

This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study was designed to further evaluate the efficacy, safety, tolerability, and pharmacokinetics of multiple concentrations of ATI-1777 in patients with mild to severe atopic dermatitis.[2][3]

The trial enrolled 250 patients, including adults and children as young as 12 years old.[3] Patients were randomized to receive one of the following treatments:

-

ATI-1777 topical spray (0.5%, 1%, or 2%) applied twice daily

-

ATI-1777 topical spray (2%) applied once daily

-

Vehicle spray

The treatment duration was 4 weeks.[3] The primary efficacy endpoint was the percent change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.[3]

Efficacy: The trial met its primary efficacy endpoint, with the twice-daily 2% ATI-1777 treatment group showing a statistically significant improvement in EASI scores compared to the vehicle group at week 4.[2]

| Treatment Group | Mean % Reduction in EASI at Week 4 | p-value vs. Vehicle |

| ATI-1777 2% BID | 69.7% | 0.035 |

| Pooled Vehicle | 58.7% | - |

| Table 2: Primary Efficacy Results of the Phase 2b Clinical Trial (Intent-to-Treat Population).[2] |

The once-daily 2% ATI-1777 group also showed a trend towards significance.[2] In a per-protocol analysis, the twice-daily 2% ATI-1777 group demonstrated a 70.8% reduction in EASI compared to a 58.5% reduction in the vehicle group (p=0.025).[2] A post-hoc analysis of patients with moderate or severe AD at baseline also showed a significant reduction in EASI scores for both the twice-daily and once-daily 2% ATI-1777 groups.[2]

Pharmacokinetics: Pharmacokinetic analysis from the Phase 2b trial confirmed minimal systemic exposure to ATI-1777.[2] The mean steady-state trough drug levels at week 4 were 0.319 ng/mL, which represents 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.[2] In total, 97% of plasma samples from dosed patients had concentrations below one-tenth of the IC50.[2]

Safety: ATI-1777 was well-tolerated in the Phase 2b trial.[2] No adverse events commonly associated with JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events, or thrombosis, were observed.[4] The most common adverse events were nasopharyngitis and application site itch.[4]

Preclinical Development

Preclinical studies demonstrated that ATI-1777 selectively inhibits JAK1/3 with limited systemic exposure and no observed adverse effects.[1] A 28-day preclinical study conducted in accordance with the FDA's Good Laboratory Practice for Nonclinical Laboratory Studies showed no adverse clinical observations or changes in clinical pathology parameters.[5] Pharmacokinetic analyses from a 7-day preclinical study showed that systemic exposure to ATI-1777 was unquantifiable at most time points.[5]

Conclusion

The early-phase clinical trial results for ATI-1777 support its potential as a safe and effective topical treatment for atopic dermatitis. The "soft" JAK 1/3 inhibitor design appears to successfully limit systemic exposure, a key differentiator from oral JAK inhibitors. The Phase 2a and 2b trials have demonstrated statistically significant efficacy in reducing the signs and symptoms of atopic dermatitis. Further clinical development is anticipated to confirm these promising findings in larger patient populations.

References

- 1. lifescievents.com [lifescievents.com]

- 2. Aclaris Therapeutics Announces Top-line Results from 4-Week [globenewswire.com]

- 3. investor.aclaristx.com [investor.aclaristx.com]

- 4. Aclaris to Host R&D Day on Immuno-Inflammatory Pipeline Oct 14 | ACRS Stock News [stocktitan.net]

- 5. ATI-1777, a Topical Jak1/3 Inhibitor, May Benefit Atopic Dermatitis without Systemic Drug Exposure: Results from Preclinical Development and Phase 2a Randomized Control Study ATI-1777-AD-201 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lepzacitinib on Immune Cell Infiltration in Atopy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepzacitinib (formerly ATI-1777) is a topical, selective Janus kinase (JAK) 1 and JAK3 inhibitor under investigation for the treatment of atopic dermatitis (AD). AD is a chronic inflammatory skin disease characterized by a complex interplay of epidermal barrier dysfunction and immune dysregulation, leading to the infiltration of various immune cells into the skin. This infiltration, comprising primarily T-cells, eosinophils, and mast cells, drives the clinical manifestations of AD, including erythema, edema, and intense pruritus. This compound, by targeting the JAK-STAT signaling pathway, aims to modulate the inflammatory cascade at a critical intracellular juncture, thereby reducing immune cell infiltration and alleviating the signs and symptoms of AD.

This technical guide provides a comprehensive overview of the known and anticipated effects of this compound on immune cell infiltration in the skin. While specific quantitative data from this compound clinical trials on immune cell populations in skin biopsies are not yet publicly available, this document will detail the underlying mechanism of action, present the expected immunological consequences based on its JAK1/3 inhibitory profile, and provide detailed protocols for the key experimental methodologies used to assess immune cell infiltration in dermatological research.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors that are pivotal in the pathogenesis of atopic dermatitis. These include interleukins (IL)-4, IL-13, IL-31, and interferon-gamma (IFN-γ), which are key drivers of type 2 inflammation, pruritus, and skin barrier defects in AD.

This compound selectively inhibits JAK1 and JAK3. This dual inhibition is significant because:

-

JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, including those that signal through the common gamma chain (γc) and the IL-4/IL-13 receptor complexes.

-

JAK3 partners exclusively with the common gamma chain (γc), a component of the receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the proliferation, differentiation, and survival of various lymphocyte populations.

By inhibiting JAK1 and JAK3, this compound is expected to block the downstream signaling of these key cytokines, leading to a reduction in the activation and proliferation of pathogenic immune cells and their subsequent infiltration into the skin.

Signaling Pathway Diagram

Expected Effects on Immune Cell Infiltration

Based on its mechanism of action as a JAK1/3 inhibitor, this compound is anticipated to reduce the infiltration of key immune cell populations in the skin of atopic dermatitis patients.

T-Lymphocytes

T-cells, particularly CD4+ T-helper 2 (Th2) cells, are central to the pathogenesis of AD. They produce cytokines like IL-4 and IL-13 that promote IgE production, eosinophil recruitment, and mast cell activation. The signaling of many T-cell activating and proliferating cytokines is dependent on JAK1 and JAK3. Therefore, this compound is expected to decrease the number of infiltrating T-cells in the skin.

Eosinophils

Eosinophils are prominent in the inflammatory infiltrate of AD and contribute to tissue damage and pruritus. Their recruitment and survival are promoted by Th2 cytokines. By inhibiting the upstream signaling that leads to the production of these cytokines, this compound is expected to indirectly reduce eosinophil infiltration.

Mast Cells

Mast cells are resident immune cells in the skin that, upon activation, release a plethora of inflammatory mediators, including histamine, which contributes to the intense itch characteristic of AD. Cytokines that influence mast cell function and survival also signal through the JAK-STAT pathway. Consequently, this compound may lead to a reduction in mast cell activation and potentially their numbers in chronic lesions.

Quantitative Data on Immune Cell Infiltration

As of the latest available information, specific quantitative data from clinical trials detailing the percentage reduction of T-cells, eosinophils, mast cells, or other immune cells in the skin following this compound treatment has not been publicly released. The primary endpoints of the Phase 2a and 2b trials focused on clinical outcomes such as the Eczema Area and Severity Index (EASI) score. Future publications from these trials may include analyses of skin biopsies that would provide this valuable immunological data.

Experimental Protocols

The following are detailed, standard experimental protocols for the key techniques used to quantify and characterize immune cell infiltration in skin tissue. These are representative methodologies and may not reflect the exact protocols used in the this compound clinical trials, as those are not publicly available.

Immunohistochemistry (IHC) for Immune Cell Quantification in Skin Biopsies

This protocol describes the detection of specific immune cell markers in formalin-fixed, paraffin-embedded (FFPE) skin biopsies.

1. Sample Preparation:

- Obtain 4-6 mm full-thickness skin punch biopsies.

- Fix in 10% neutral buffered formalin for 18-24 hours.

- Dehydrate through a graded series of ethanol and clear with xylene.

- Embed in paraffin wax and section at 4-5 µm thickness onto charged microscope slides.

2. Deparaffinization and Rehydration:

- Incubate slides at 60°C for 30 minutes.

- Immerse in two changes of xylene for 5 minutes each.

- Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

- Rinse in distilled water.

3. Antigen Retrieval:

- Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0 for T-cell markers; EDTA buffer, pH 9.0 for mast cell tryptase).

- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature for 20 minutes.

- Rinse with phosphate-buffered saline (PBS).

4. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

- Rinse with PBS.

- Block non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.

- Incubate with the primary antibody (e.g., anti-CD3 for T-cells, anti-Eosinophil Peroxidase for eosinophils, anti-Mast Cell Tryptase) at the appropriate dilution for 1-2 hours at room temperature or overnight at 4°C.

- Rinse with PBS.

- Incubate with a biotinylated secondary antibody for 30 minutes.

- Rinse with PBS.

- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

- Rinse with PBS.

- Develop the signal with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity is reached.

- Rinse with distilled water.

5. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.

- "Blue" the hematoxylin in running tap water.

- Dehydrate through a graded series of ethanol and clear in xylene.

- Mount with a permanent mounting medium and coverslip.

6. Analysis:

- Image slides using a brightfield microscope.

- Quantify the number of positively stained cells per unit area (e.g., cells/mm²) or per high-power field in the epidermis and dermis.

Experimental Workflow Diagram

Flow Cytometry for Immune Cell Phenotyping from Skin Biopsies

This protocol allows for the quantification and characterization of various immune cell subsets from a single-cell suspension of a skin biopsy.

1. Sample Collection and Dissociation:

- Collect a 4-8 mm skin punch biopsy into a sterile collection medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum).

- Mince the biopsy into small pieces (1-2 mm) in a sterile petri dish.

- Transfer the minced tissue to a dissociation buffer containing enzymes such as collagenase and dispase.

- Incubate at 37°C with gentle agitation for 1-2 hours.

- Neutralize the enzymatic reaction with a complete medium.

- Filter the cell suspension through a 70 µm cell strainer to remove debris.

- Centrifuge the cells and resuspend in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

2. Antibody Staining:

- Count the viable cells using a hemocytometer and trypan blue exclusion.

- Aliquot approximately 1x10^6 cells per tube.

- Incubate with a viability dye (e.g., a fixable viability stain) to exclude dead cells from the analysis.

- Wash the cells with staining buffer.

- Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.

- Incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers. A typical panel for AD might include antibodies against CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD194 (CCR4, for Th2 cells), CD11c (dendritic cells), and Siglec-8 (eosinophils).

- Incubate for 30 minutes at 4°C in the dark.

- Wash the cells twice with staining buffer.

3. Intracellular Staining (Optional):

- For intracellular markers (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells using a commercial fixation/permeabilization kit.

- Incubate with fluorescently-conjugated antibodies against the intracellular targets.

- Wash the cells.

4. Data Acquisition and Analysis:

- Resuspend the cells in staining buffer.

- Acquire data on a flow cytometer.

- Analyze the data using flow cytometry analysis software. Gate on viable, single cells, then on CD45+ leukocytes. From there, identify specific immune cell populations based on their marker expression (e.g., CD3+ T-cells, and within that population, CD4+ and CD8+ subsets).

Conclusion

This compound, as a selective JAK1/3 inhibitor, holds promise as a targeted therapy for atopic dermatitis by disrupting the signaling of key pro-inflammatory cytokines. This mechanism is expected to lead to a significant reduction in the infiltration of pathogenic immune cells, such as T-lymphocytes and eosinophils, into the skin. While clinical trial data has demonstrated the efficacy of this compound in improving the clinical signs of AD, detailed immunological data from skin biopsies is needed to fully elucidate its in-vivo effects on immune cell populations. The experimental protocols provided in this guide offer a framework for the types of analyses that are crucial for a comprehensive understanding of the immunomodulatory effects of novel dermatological therapies like this compound. As more data becomes available, a clearer picture of this compound's impact on the cutaneous immune landscape will emerge, further informing its potential role in the management of atopic dermatitis.

The "Soft" Drug Design of Lepzacitinib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepzacitinib (formerly ATI-1777) is a novel, topically administered Janus kinase (JAK) 1 and JAK3 inhibitor developed by Aclaris Therapeutics. It is engineered based on the "soft" drug design concept, aiming to deliver localized therapeutic effects in the skin while minimizing systemic exposure and associated adverse effects. This design strategy is particularly advantageous for the treatment of chronic inflammatory skin conditions like atopic dermatitis. This compound is an ethyl ester prodrug that, upon penetration into the skin, is rapidly hydrolyzed by cutaneous esterases to its active carboxylic acid metabolite. This active moiety potently inhibits JAK1 and JAK3, key enzymes in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. Crucially, any this compound that is absorbed systemically is quickly converted to a significantly less active metabolite, thereby reducing the risk of systemic side effects commonly associated with oral JAK inhibitors. Preclinical and clinical studies have demonstrated the efficacy of this compound in reducing the signs and symptoms of atopic dermatitis, alongside a favorable safety profile characterized by minimal systemic absorption.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (ATI-1777) and its Metabolite (CDD-1913) against JAK Family Kinases

| Compound | Target | IC50 (nM) |

| This compound (ATI-1777) | JAK1 | 3.6 |

| JAK2 | 100 | |

| JAK3 | 5.3 | |

| TYK2 | 100 | |

| CDD-1913 (Metabolite) | JAK3 | 239 |

| JAK1/3 (in human PBMCs) | >20,000 |

Table 2: Preclinical Pharmacokinetics of this compound (ATI-1777) in Minipigs Following Topical Administration

| Dose | Timepoint | Mean Plasma Concentration (ng/mL) |

| 40 mg/day | Day 1 & 28 | Non-quantifiable to low (≤4.94) |

| 80 mg/day | Day 1 & 28 | Non-quantifiable to low (≤4.94) |

| 160 mg/day | Day 28 | Low (<6.26) |

Table 3: Human Pharmacokinetic Profile of this compound (ATI-1777) from Phase 2a and 2b Clinical Trials

| Trial Phase | Observation |

| Phase 2a | >86% of plasma samples had concentrations below 1 ng/mL. Mean drug levels were not greater than 5% of the IC50 of this compound. |

| Phase 2b | 97% of plasma samples from dosed patients had concentrations below 1/10th of the IC50. The mean steady-state trough drug level at week 4 was 0.319 ng/mL, representing 0.7% of the IC50 for JAK1/3 inhibition in whole blood. |

Table 4: Clinical Efficacy of this compound (ATI-1777) in Atopic Dermatitis

| Trial Phase | Primary Endpoint | Result |